molecular formula C10H19BrO B13154412 2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane

2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane

Cat. No.: B13154412
M. Wt: 235.16 g/mol
InChI Key: JEHRNENIGIFITD-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a bromine atom attached to a dimethylpropyl group, which is further connected to a methyloxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane typically involves the reaction of 3-bromo-2,2-dimethylpropyl bromide with 5-methyloxolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and alkoxide ions. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 2-(3-hydroxy-2,2-dimethylpropyl)-5-methyloxolane and other substituted derivatives.

    Oxidation Reactions: Products include oxides and ketones of the original compound.

    Reduction Reactions: The major product is 2-(3-dimethylpropyl)-5-methyloxolane.

Scientific Research Applications

2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also undergo oxidation and reduction reactions, which can alter its chemical properties and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2,2-dimethylpropylamine
  • 3-Bromo-2,2-dimethylpropanol
  • 3-Bromo-2,2-dimethylpropylcyclopentane

Uniqueness

2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane is unique due to the presence of both a bromine atom and a methyloxolane ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

2-(3-bromo-2,2-dimethylpropyl)-5-methyloxolane

InChI

InChI=1S/C10H19BrO/c1-8-4-5-9(12-8)6-10(2,3)7-11/h8-9H,4-7H2,1-3H3

InChI Key

JEHRNENIGIFITD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)CC(C)(C)CBr

Origin of Product

United States

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